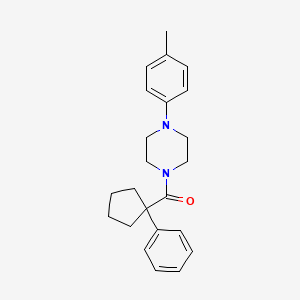

4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Beschreibung

4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone is a synthetic organic compound characterized by a piperazine moiety substituted with a 4-methylphenyl group and a ketone-linked cyclopentyl-phenyl structure. Its molecular framework combines aromatic, alicyclic, and heterocyclic components, making it a subject of interest in medicinal chemistry and agrochemical research.

Key features:

- Piperazine core: Provides nitrogen-rich heterocyclic flexibility, often associated with receptor binding in pharmaceuticals .

- 4-Methylphenyl substituent: Enhances lipophilicity and may influence metabolic stability compared to unsubstituted phenyl groups.

Synthetic routes for analogous compounds (e.g., cyclopentanone derivatives) often involve cyclization reactions or functional group transformations, as seen in processes for 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone synthesis .

Eigenschaften

IUPAC Name |

[4-(4-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-19-9-11-21(12-10-19)24-15-17-25(18-16-24)22(26)23(13-5-6-14-23)20-7-3-2-4-8-20/h2-4,7-12H,5-6,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXIPNHUCGDWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the piperazine derivative.

Formation of the Cyclopentyl Ketone Moiety: The cyclopentyl ketone moiety can be introduced through a Friedel-Crafts acylation reaction, where a cyclopentanone derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physicochemical properties of piperazinyl ketones are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Functional Group Impact on Activity

- Antimicrobial Activity: Piperazinyl quinolones with ketone groups (e.g., 6g, 6h, 6i) demonstrated potent antibacterial activity against tested species, though antifungal efficacy was weak . The methylphenyl substituent in the target compound may balance lipophilicity for bacterial membrane penetration.

- Antimalarial Activity: Piperazinyl derivatives with acetylated groups (e.g., 1c, 2c) showed IC50 values in the nanomolar range, highlighting the role of piperazine in enhancing parasitemia reduction . The methylphenyl group in the target compound could similarly optimize target binding.

- Agrochemical Potential: Cyclopentanone intermediates, such as 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, are critical in fungicide synthesis (e.g., metconazole) . The phenylcyclopentyl ketone moiety in the target compound may share synthetic utility.

Physicochemical Properties

- Metabolic Stability : Methyl groups generally resist oxidative metabolism better than chlorophenyl or ethoxy groups, suggesting longer half-life .

Biologische Aktivität

4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, a phenyl group, and a cyclopentyl ketone moiety, which contribute to its unique pharmacological profile. Research into this compound has explored its interactions with various biological systems, including enzyme inhibition and receptor binding.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C22H30N2O

- CAS Number : 1024415-32-4

This compound is characterized by the presence of a piperazine ring, which is known for its ability to interact with neurotransmitter receptors, and a ketone functional group that may influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which may lead to therapeutic effects in various conditions.

- Receptor Binding : It may interact with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, influencing mood and behavior.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on current research findings:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of enzymes involved in neurotransmitter metabolism. |

| Dopamine Transporter Inhibition | Acts as a functional antagonist against cocaine in vitro by inhibiting dopamine transporter (DAT) activity. |

| Anticancer Properties | Investigated for possible anticancer effects through modulation of cellular pathways. |

| Anti-inflammatory Effects | Potential therapeutic applications in reducing inflammation through specific molecular interactions. |

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various experimental models:

- Dopamine Transporter Studies :

-

Anticancer Research :

- Preliminary investigations suggest that the compound may exhibit anticancer properties by affecting cell proliferation and apoptosis pathways ().

-

Anti-inflammatory Activity :

- The compound has been evaluated for anti-inflammatory effects, with findings indicating potential pathways through which it may exert these effects ().

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Activity |

|---|---|

| 4-(4-Methoxyphenyl)piperazinyl phenylcyclopentyl ketone | Similar receptor interactions but different potency. |

| 4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone | Exhibits varied enzyme inhibition profiles. |

| 4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone | Shares structural similarities but differs in reactivity. |

Q & A

Q. What advanced techniques resolve structural ambiguities in polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.